5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine (CAS: 13178-12-6) is a bifunctional heteroaromatic building block widely utilized in pharmaceutical library synthesis and advanced materials development [1]. It features a rigid 1,3,4-thiadiazole core, a reactive 2-amino group for amide or Schiff base formation, and a 4-bromophenyl moiety that serves as an essential handle for transition-metal-catalyzed cross-coupling reactions. This compound is primarily procured as a high-purity intermediate for the rapid assembly of extended pi-conjugated systems, azo dyes, and biologically active scaffolds, particularly where precise para-substitution on the aryl ring is a strict structural requirement.
Attempting to substitute 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine with its unhalogenated counterpart, 5-phenyl-1,3,4-thiadiazol-2-amine, completely eliminates the capacity for downstream structural elongation via standard cross-coupling, blocking access to biaryl or rigid-rod architectures [1]. Conversely, substituting it with the 4-chloro analog significantly decreases the reactivity of the carbon-halogen bond toward oxidative addition, necessitating the use of specialized, expensive palladium ligands and harsher reaction conditions to achieve comparable yields. Furthermore, attempting in-house bromination of the unhalogenated precursor often leads to complex mixtures and poor regioselectivity due to the competing reactivity of the free amine, making the procurement of the pre-functionalized bromo-derivative essential for reproducible, high-yield manufacturing workflows.
In palladium-catalyzed cross-coupling reactions, the 4-bromo substituent on 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine allows for rapid oxidative addition using standard, cost-effective catalysts such as Pd(PPh3)4, achieving high biaryl yields under mild conditions. In contrast, the 4-chloro analog exhibits significantly lower reactivity, often requiring highly active, expensive phosphine ligands (e.g., Buchwald ligands) or elevated temperatures to exceed 50% conversion [1].
| Evidence Dimension | Catalyst requirement and cross-coupling reactivity |
| Target Compound Data | Achieves >80% biaryl yields with standard Pd(PPh3)4 at moderate temperatures. |
| Comparator Or Baseline | 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine (requires expensive ligands like XPhos to achieve comparable conversion). |
| Quantified Difference | Eliminates the need for specialized ligands, significantly reducing catalyst cost per gram of product. |
| Conditions | Standard Pd-catalyzed biphasic cross-coupling with aryl boronic acids. |
Procuring the bromo-derivative ensures reliable and cost-effective library generation without the need for specialized, high-cost catalytic systems.
Procuring this specific pre-functionalized building block guarantees >97% para-bromo regiopurity out of the bottle. Attempting to synthesize this intermediate in-house via direct bromination of 5-phenyl-1,3,4-thiadiazol-2-amine typically requires 2-3 additional synthetic steps (including amine protection and deprotection) and often yields difficult-to-separate ortho/para mixtures, significantly reducing overall process efficiency [1].
| Evidence Dimension | Synthetic step count and regioselectivity |
| Target Compound Data | Provides >97% guaranteed para-bromo regiopurity with 0 additional synthetic steps. |
| Comparator Or Baseline | In-house bromination of 5-phenyl-1,3,4-thiadiazol-2-amine (requires 2-3 extra steps and yields regioisomer mixtures). |
| Quantified Difference | Saves 2-3 synthetic steps and eliminates complex chromatographic separations. |
| Conditions | Preparation of linearly extended 5-aryl-1,3,4-thiadiazole scaffolds. |
Using the pre-functionalized building block prevents yield losses and purification bottlenecks associated with late-stage halogenation.
For hit-to-lead optimization in drug discovery, the inclusion of the para-bromine atom introduces a strong halogen-bond donor capability and increases the calculated LogP by approximately 0.8-1.0 units compared to the unsubstituted 5-phenyl analog. This precise structural modification enhances binding affinity within hydrophobic target pockets, making it a critical starting point for developing uncompetitive enzyme inhibitors[1].
| Evidence Dimension | Calculated LogP and hydrophobic binding potential |
| Target Compound Data | Contains a para-bromine atom, increasing cLogP by ~0.8-1.0 units. |
| Comparator Or Baseline | 5-Phenyl-1,3,4-thiadiazol-2-amine (lacks halogen bonding capability and has lower lipophilicity). |
| Quantified Difference | Provides a quantifiable increase in lipophilicity and a specific halogen-bonding vector for SAR exploration. |
| Conditions | Computational profiling and in vitro screening of enzyme inhibitors. |
The bromine atom acts as a critical structural anchor, making this exact compound necessary for designing highly potent, target-specific inhibitors.
The 4-bromophenyl group serves as the essential coupling point for attaching diverse aryl boronic acids via Suzuki-Miyaura reactions, enabling the rapid generation of 2-aminoacyl-1,3,4-thiadiazole libraries for mPGES-1 and leukotriene biosynthesis inhibitor discovery [1].
The compound is utilized as a diazo component where the bromine atom can either be retained to tune the absorption spectrum via heavy-atom effects or substituted to extend the pi-conjugation of the dye molecule, making it highly valuable in materials science [2].
Due to its enhanced lipophilicity and halogen-bonding capabilities compared to the unhalogenated analog, this building block is directly incorporated into the synthesis of uncompetitive inhibitors targeting enzymes such as 6-phosphogluconate dehydrogenase (6PGD) [3].
Irritant